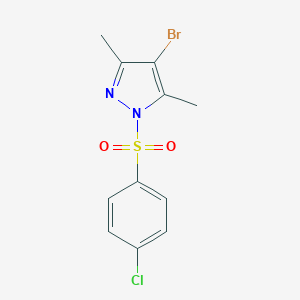
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide, commonly known as EDBS, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. EDBS has been used in various biological and biochemical studies due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of EDBS is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX by EDBS leads to a decrease in pH, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. EDBS has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Inhibition of carbonic anhydrase IX by EDBS leads to a decrease in pH, which can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EDBS in lab experiments is its high yield and purity. EDBS can be synthesized in large quantities with a high degree of purity. Another advantage of using EDBS is its unique properties, such as its ability to act as a fluorescent probe for metal ions. However, one limitation of using EDBS is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of EDBS in scientific research. One area of research is the development of EDBS-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the use of EDBS as a potential therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of EDBS and its potential applications in scientific research.
Synthesemethoden
The synthesis of EDBS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction yields EDBS as a white solid with a high yield. The purity of the synthesized EDBS can be confirmed by various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
EDBS has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. EDBS has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various cancer cells. EDBS has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-8-6-5-7-14(15)17-21(18,19)16-10-9-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
SIZYAYFDCWDHHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)




![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)




![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
